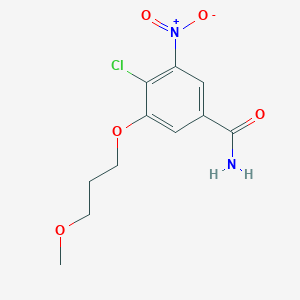![molecular formula C9H11BrN2O2 B11755568 Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate](/img/structure/B11755568.png)
Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate is a heterocyclic compound that contains a pyrroloimidazole core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of a bromine atom and an ester group in its structure makes it a versatile intermediate for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate typically involves the following steps:
Formation of the Pyrroloimidazole Core: The pyrroloimidazole core can be synthesized through the cyclization of appropriate precursors.
Esterification: The ester group can be introduced through esterification reactions involving appropriate alcohols and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiocyanato, or amino derivatives, while reduction reactions can produce alcohols .
Applications De Recherche Scientifique
Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can serve as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and ester group can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: Lacks the ester group but shares the brominated pyrroloimidazole core.
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid: Contains a carboxylic acid group instead of an ester group.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: Similar core structure but with different functional groups and biological activities.
Uniqueness
Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate is unique due to the combination of a bromine atom and an ester group in its structure. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C9H11BrN2O2 |
|---|---|
Poids moléculaire |
259.10 g/mol |
Nom IUPAC |
ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-14-9(13)6-3-8-11-4-7(10)12(8)5-6/h4,6H,2-3,5H2,1H3 |
Clé InChI |
VHQVRNYEZQSPIS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC2=NC=C(N2C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


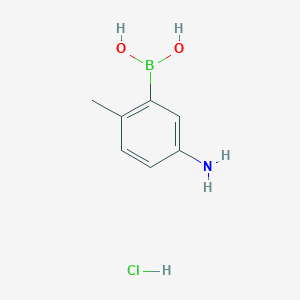

![(R)-N2-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine](/img/structure/B11755493.png)

![7-Amino-2-azaspiro[3.5]nonan-1-one](/img/structure/B11755497.png)
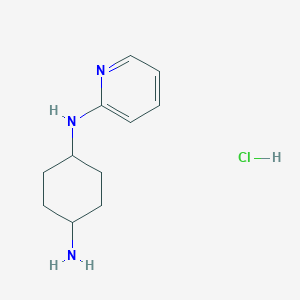

![{3-Hydroxybicyclo[3.1.0]hexan-6-yl}methyl benzoate](/img/structure/B11755524.png)
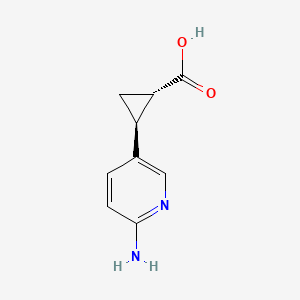

![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11755538.png)
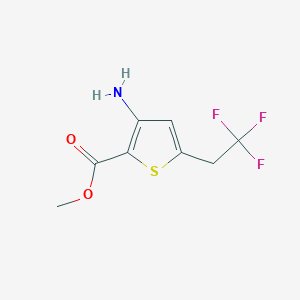
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11755548.png)
